

1,3-Diaminopropane dihydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diaminopropane
dihydrochloride

Cat. No.: B083324

[Get Quote](#)

Technical Guide: Solubility Profile of 1,3-Diaminopropane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride (CAS RN: 10517-44-9), also known as trimethylenediamine dihydrochloride, is a key building block in various chemical syntheses. Its solubility in different solvent systems is a critical parameter for its application in pharmaceutical manufacturing, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the available solubility data for **1,3-diaminopropane dihydrochloride** in water and common organic solvents. Due to the limited availability of precise quantitative public data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of amine salts, enabling researchers to ascertain solubility parameters under their specific laboratory conditions.

Solubility Data

While specific quantitative solubility data for **1,3-diaminopropane dihydrochloride** is not widely published in publicly accessible literature, qualitative descriptions are available from various chemical suppliers and databases. This information is summarized in the table below.

Table 1: Qualitative Solubility of **1,3-Diaminopropane Dihydrochloride**

Solvent	CAS Number	Qualitative Solubility
Water	7732-18-5	Soluble[1]
Methanol	67-56-1	Slightly Soluble[1]

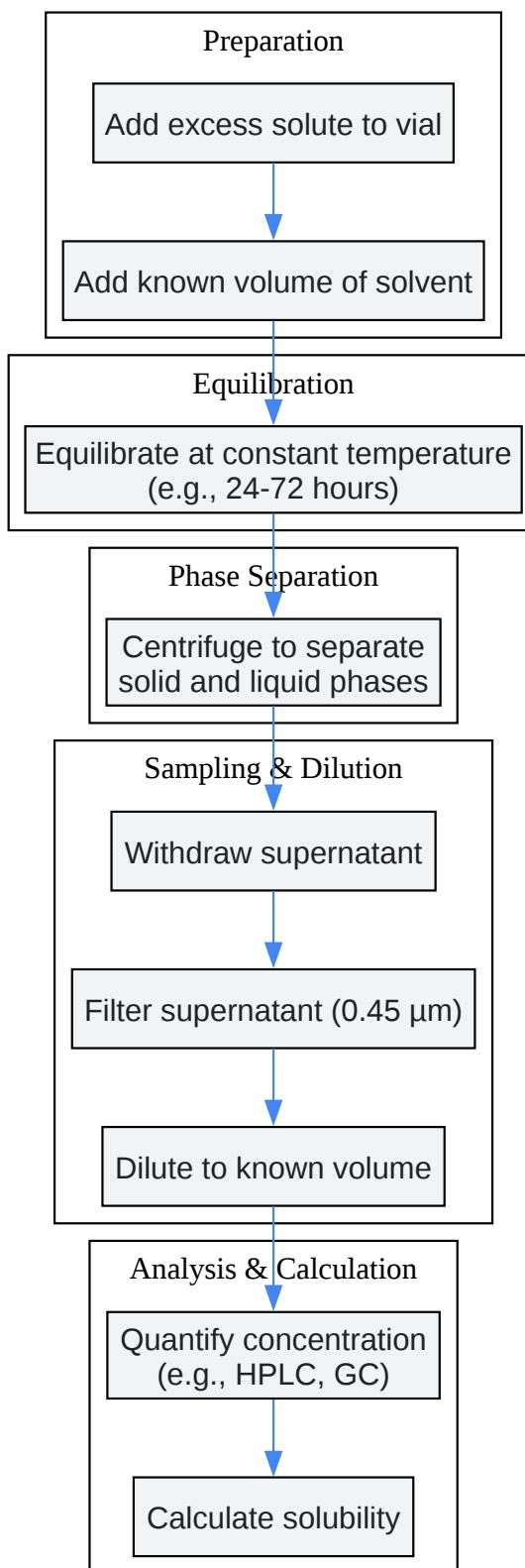
Note: "Soluble" generally implies that a significant amount of the solute can be dissolved in the solvent, while "Slightly Soluble" indicates that only a small amount will dissolve. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine salt like **1,3-diaminopropane dihydrochloride**. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

- **1,3-Diaminopropane dihydrochloride**
- Solvent of interest (e.g., water, ethanol, methanol, DMSO)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer, or potentiometric titrator)
- Syringe filters (0.45 μ m)


3.2. Procedure

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **1,3-diaminopropane dihydrochloride** to a series of vials.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
 - Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached. The solid and liquid phases should be in constant contact.
- Phase Separation:
 - After equilibration, remove the vials from the shaker.
 - Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.
 - Dilute the filtered sample to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

- Quantification:
 - Analyze the diluted sample using a pre-validated analytical method to determine the concentration of **1,3-diaminopropane dihydrochloride**.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the original, undiluted supernatant based on the concentration of the diluted sample and the dilution factor.
 - Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

3.3. Diagram of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: General workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of **1,3-diaminopropane dihydrochloride** can be influenced by several factors:

- Temperature: For most solids dissolving in liquids, solubility increases with temperature.
- pH: As a salt of a weak base and a strong acid, the pH of the aqueous solution will affect the equilibrium between the protonated and free amine forms, which can influence solubility.
- Solvent Polarity: **1,3-diaminopropane dihydrochloride** is a polar, ionic compound and is therefore expected to be more soluble in polar solvents like water and less soluble in nonpolar organic solvents.
- Presence of Other Solutes: The presence of other salts or organic molecules in the solution can affect the solubility through common ion effects or changes in the solvent properties.

Conclusion

While quantitative solubility data for **1,3-diaminopropane dihydrochloride** is not readily available in the public domain, it is qualitatively known to be soluble in water and slightly soluble in methanol. For applications requiring precise solubility values, experimental determination is necessary. The provided generalized protocol offers a robust methodology for researchers to obtain accurate and reliable solubility data for this and other amine salts in various solvent systems, facilitating its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DIAMINOPROPANE DIHYDROCHLORIDE CAS#: 10517-44-9 [chemicalbook.com]
- To cite this document: BenchChem. [1,3-Diaminopropane dihydrochloride solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083324#1-3-diaminopropane-dihydrochloride-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com